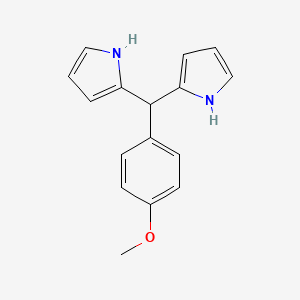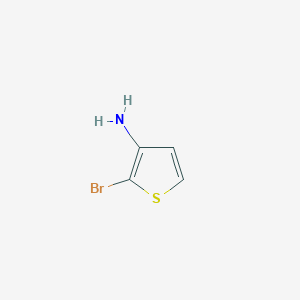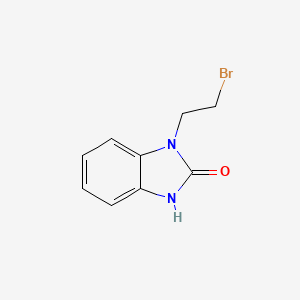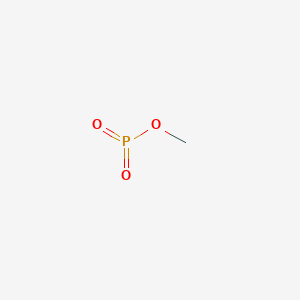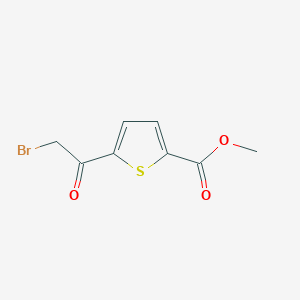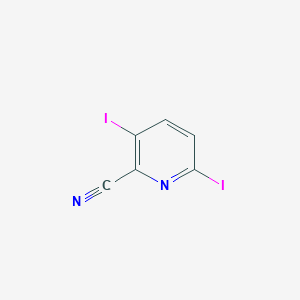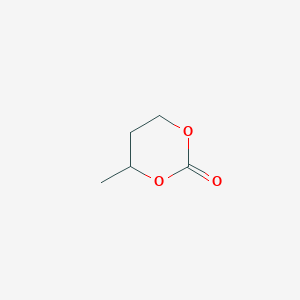
4-甲基-1,3-二噁烷-2-酮
描述
4-Methyl-1,3-dioxan-2-one is an organic compound with the molecular formula C₅H₈O₃ It is a six-membered heterocyclic compound containing two oxygen atoms and one methyl group attached to the ring
科学研究应用
4-Methyl-1,3-dioxan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential use in drug delivery systems and as a biodegradable polymer component.
Medicine: Explored for its biocompatibility and potential use in medical devices and tissue engineering.
作用机制
Target of Action
This compound is a type of cyclic carbonate and is primarily used in chemical reactions as a reagent .
Mode of Action
The mode of action of 4-Methyl-1,3-dioxan-2-one is primarily through its involvement in various chemical reactions. It can undergo conformational transformations , which may influence its interaction with other compounds in a reaction mixture.
Biochemical Pathways
It’s known that this compound can participate in various chemical reactions, potentially influencing multiple biochemical pathways .
Pharmacokinetics
As a chemical reagent, its bioavailability would depend on the specific conditions of the reaction it’s involved in .
Result of Action
The molecular and cellular effects of 4-Methyl-1,3-dioxan-2-one’s action would depend on the specific reactions it’s involved in. As a reagent, it could contribute to the synthesis of various compounds .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-dioxan-2-one can be synthesized through the reaction of formaldehyde and 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as a catalyst, allowing the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 4-Methyl-1,3-dioxan-2-one often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
化学反应分析
Types of Reactions: 4-Methyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine (Py), or peracids like MCPBA.
Reduction: LiAlH₄, NaBH₄, hydrogenation with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or carboxylic acids, while reduction may produce alcohols.
相似化合物的比较
1,3-Dioxane: A six-membered ring with two oxygen atoms but without the methyl group.
1,3-Dioxolane: A five-membered ring with two oxygen atoms.
Meldrum’s Acid: A compound with similar reactivity but different structural properties.
Uniqueness: 4-Methyl-1,3-dioxan-2-one is unique due to the presence of the methyl group, which can influence its reactivity and stability. This structural feature distinguishes it from other similar compounds and can affect its applications in various fields.
属性
IUPAC Name |
4-methyl-1,3-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDQEUFSGODEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458233 | |
| Record name | 1,3-dioxan-2-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17361-58-9 | |
| Record name | 1,3-dioxan-2-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


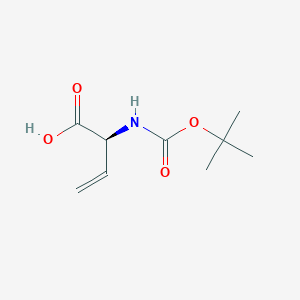


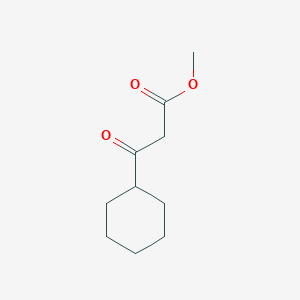
![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)
![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1600677.png)
